molecular formula C14H11FN2O B8196727 (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8196727
M. Wt: 242.25 g/mol
InChI Key: UUMDPJIUTBJOSQ-CYBMUJFWSA-N
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Description

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a fluorinated pyridine ring and a dihydrooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with phenylamine to form an intermediate, which is then cyclized to produce the desired dihydrooxazole compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions, while the dihydrooxazole moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
  • (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
  • (S)-2-(5-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Uniqueness

Compared to its analogs, (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-2-(5-fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDPJIUTBJOSQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 3
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 4
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(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 5
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 6
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(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

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